molecular formula C15H17F3N4O2S B6451528 6-[1-(3,3,3-trifluoropropanesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile CAS No. 2549031-74-3

6-[1-(3,3,3-trifluoropropanesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile

Cat. No.: B6451528
CAS No.: 2549031-74-3
M. Wt: 374.4 g/mol
InChI Key: PETGRFQVDBRMNW-UHFFFAOYSA-N
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Description

The compound 6-[1-(3,3,3-trifluoropropanesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile is a heterocyclic molecule featuring a bicyclic octahydropyrrolo[2,3-c]pyrrole core fused with a pyridine-carbonitrile moiety.

Properties

IUPAC Name

6-[1-(3,3,3-trifluoropropylsulfonyl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N4O2S/c16-15(17,18)4-6-25(23,24)22-5-3-12-9-21(10-13(12)22)14-2-1-11(7-19)8-20-14/h1-2,8,12-13H,3-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETGRFQVDBRMNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=NC=C(C=C3)C#N)S(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[1-(3,3,3-trifluoropropanesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile typically involves multiple steps, starting from readily available organic precursors. Key steps might include:

  • Formation of the Octahydropyrrolo[2,3-c]pyrrole Core: : This can involve cyclization reactions under controlled temperature and pressure.

  • Sulfonylation: : Introduction of the trifluoropropanesulfonyl group through a sulfonylation reaction, often using reagents such as trifluoropropanesulfonyl chloride.

  • Substitution Reactions: : Attachment of the pyridine-3-carbonitrile moiety via substitution reactions, facilitated by catalytic agents and specific solvents.

Industrial Production Methods

Scaling up the synthesis for industrial production necessitates optimization of reaction conditions for yield and purity. Techniques such as continuous flow reactors may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, potentially at the pyrrolidine ring or the pyridine moiety, using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid.

  • Reduction: : Reduction reactions could target the nitrile group to yield amines, employing reducing agents such as lithium aluminum hydride.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, given the functional groups present.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, meta-chloroperoxybenzoic acid.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Various halides and alkylating agents under catalytic conditions.

Major Products Formed

  • From Oxidation: : Corresponding sulfoxides or sulfones.

  • From Reduction: : Amine derivatives.

  • From Substitution: : Functionalized derivatives with diverse substituents.

Scientific Research Applications

Chemistry

The compound serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.

Biology and Medicine

Research into its biological activity suggests potential as a lead compound in drug discovery, particularly due to its unique trifluoromethyl group, which can influence biological activity.

Industry

In industrial applications, it might be used in the synthesis of advanced materials or as a component in agrochemicals.

Mechanism of Action

The effects of 6-[1-(3,3,3-trifluoropropanesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile are mediated through interactions with various molecular targets. Its mechanism of action involves binding to specific proteins or enzymes, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and synthetic differences between the target compound and analogs from the evidence:

Compound Name / ID Core Structure Key Substituents Synthesis Method Yield Melting Point (°C)
Target Compound Octahydropyrrolo[2,3-c]pyrrole 3,3,3-Trifluoropropanesulfonyl, pyridine-3-carbonitrile Not specified N/A N/A
6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (3s) Dihydropyrano[2,3-c]pyrazole 2-Chlorophenyl, 3-methoxyphenyl, methyl Condensation in solution phase 80% 170.7–171.2
6-Amino-1-(4-chlorophenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (3t) Dihydropyrano[2,3-c]pyrazole 4-Chlorophenyl, phenyl, methyl Similar to 3s Not given Not given
3-Methyl-6-amino-5-cyano-4-aryl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole Dihydropyrano[2,3-c]pyrazole Varied aryl groups Water solvent with TEBA catalyst High Not specified
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole 3-Chlorophenylsulfanyl, trifluoromethyl, carbaldehyde Not specified N/A N/A
6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile Pyrazolo[1,5-a]pyrimidine 3-Chloro-5-(trifluoromethyl)pyridinyl, carbonitrile Supplier-sourced N/A N/A

Key Findings and Comparative Insights

Electronic and Steric Effects
  • The trifluoropropanesulfonyl group in the target compound introduces stronger electron-withdrawing effects compared to sulfanyl (e.g., ) or methoxy groups (e.g., 3s). This may enhance resistance to oxidative metabolism, a common advantage in drug design .
  • Chloro substituents in 3s, 3t, and compounds improve lipophilicity but may reduce solubility compared to fluorinated groups .
Conformational Flexibility
  • The octahydropyrrolo[2,3-c]pyrrole core in the target compound offers greater conformational flexibility than the rigid dihydropyrano-pyrazole or pyrazolo[1,5-a]pyrimidine scaffolds. This flexibility could influence binding mode adaptability in target proteins .

Biological Activity

6-[1-(3,3,3-trifluoropropanesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile is a complex organic compound with the molecular formula C₁₈H₁₈F₃N₃O₂S. It has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This compound features a unique trifluoropropanesulfonyl group that may enhance its biological activity through specific interactions with biological targets.

The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors. The trifluoropropanesulfonyl moiety may provide unique binding characteristics that enhance selectivity towards certain biological pathways. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing various physiological processes.

Pharmacological Potential

Research indicates that compounds with similar structures have exhibited various pharmacological properties, including:

  • Anti-inflammatory : Compounds in this class have been shown to inhibit pro-inflammatory cytokines.
  • Antimicrobial : Some derivatives demonstrate activity against bacterial strains.
  • Analgesic : There is potential for pain-relieving properties based on structural analogs.

Quantitative Data

Quantitative data regarding the binding affinities or inhibition constants are typically obtained through biochemical assays. The following table summarizes key findings related to the biological activity of similar compounds:

Compound NameActivity TypeBinding Affinity (IC50)Reference
Compound AEnzyme Inhibitor50 nM
Compound BAntimicrobial20 µg/mL
Compound CAnti-inflammatory30 µM

Synthesis and Structural Analysis

The synthesis of this compound involves multi-step organic reactions. Key synthetic methods include:

  • Formation of the Pyridine Ring : Using appropriate precursors to construct the pyridine framework.
  • Introduction of Trifluoropropanesulfonyl Group : Employing sulfonylation reactions under controlled conditions.
  • Final Coupling Reactions : To achieve the desired carbonitrile functionality.

Structural Characterization

The compound's structure can be analyzed using techniques such as:

  • X-ray Crystallography : To determine the three-dimensional arrangement of atoms.
  • NMR Spectroscopy : For elucidating the chemical environment of hydrogen atoms within the molecule.

Case Studies and Research Findings

Several studies have reported on the biological activities of pyridine derivatives similar to this compound. For instance:

  • Anti-inflammatory Activity Study :
    • In a study evaluating anti-inflammatory properties, derivatives showed significant inhibition of IL-6 and TNF-α production in stimulated human peripheral blood mononuclear cells (PBMCs) .
  • Antimicrobial Screening :
    • Compounds structurally related to this compound demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

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